molecular formula C17H24N2O5 B2563847 N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide CAS No. 2309187-65-1

N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide

Cat. No.: B2563847
CAS No.: 2309187-65-1
M. Wt: 336.388
InChI Key: QXTKVGKTATUXJL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxolan-3-yl Group: This step involves the reaction of the azetidine intermediate with an oxolan-3-yl-containing reagent under suitable conditions.

    Attachment of the 2,4-Dimethoxyphenyl Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the azetidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or azetidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to various reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Such as enzymes, receptors, or DNA.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Other compounds with the azetidine ring.

    Phenyl Ethers: Compounds with similar phenyl ether structures.

    Carboxamides: Compounds with similar carboxamide groups.

Uniqueness

N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-13-3-4-15(16(7-13)22-2)18-17(20)19-8-14(9-19)24-11-12-5-6-23-10-12/h3-4,7,12,14H,5-6,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTKVGKTATUXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CC(C2)OCC3CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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